2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 852851-73-1
VCID: VC4904578
InChI: InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)3-7(10-11)4-9(13)14/h3,6,10H,4-5H2,1-2H3,(H,13,14)
SMILES: CC(C)CN1C(=O)C=C(N1)CC(=O)O
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

CAS No.: 852851-73-1

Cat. No.: VC4904578

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid - 852851-73-1

Specification

CAS No. 852851-73-1
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name 2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetic acid
Standard InChI InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)3-7(10-11)4-9(13)14/h3,6,10H,4-5H2,1-2H3,(H,13,14)
Standard InChI Key ZUHYFPMWZVPVHD-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C=C(N1)CC(=O)O
Canonical SMILES CC(C)CN1C(=O)C=C(N1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with a 2-methylpropyl group at the N1 position and an acetic acid moiety at the C3 position. The pyrazole core exists in a partially unsaturated dihydro state, with a ketone group at C5 . Key structural identifiers include:

PropertyValue
IUPAC Name2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetic acid
SMILESCC(C)CN1C(=O)C=C(N1)CC(=O)O
InChI KeyZUHYFPMWZVPVHD-UHFFFAOYSA-N
PubChem CID4962216

The crystal structure remains undetermined, but computational models predict a planar pyrazole ring with the 2-methylpropyl and acetic acid substituents adopting equatorial orientations .

Spectral and Collision Properties

Predicted collision cross sections (CCS) for common adducts, as calculated by ion mobility spectrometry, are summarized below :

Adductm/zCCS (Ų)
[M+H]+199.10773144.2
[M+Na]+221.08967153.1
[M-H]-197.09317141.4

These values suggest moderate polarity, aligning with the compound’s carboxylic acid functional group.

Synthesis and Production

Purification and Quality Control

Bulk batches are packaged under argon or vacuum to prevent oxidation, with certificates of analysis (CoA) verifying purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard characterization tools.

ConditionSpecification
TemperatureRoom temperature (20–25°C)
PackagingArgon-filled steel drums
Shelf Life24 months (unopened)

Bulk quantities (up to 1 ton) are available in super sacks, while research samples are dispensed in 25 kg pails .

Future Research Directions

Pharmacological Profiling

  • In Vitro Toxicity: Screen for cytotoxicity in non-cancerous cell lines (e.g., HEK293).

  • Kinase Inhibition Assays: Test against BRAF V600E or EGFR mutants.

Synthetic Optimization

  • Green Chemistry: Explore microwave-assisted synthesis in PEG-400 to reduce reaction times .

  • Derivatization: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator